Uldazepam

Catalog No.
S546312
CAS No.
28546-58-9
M.F
C18H15Cl2N3O
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uldazepam

CAS Number

28546-58-9

Product Name

Uldazepam

IUPAC Name

7-chloro-5-(2-chlorophenyl)-N-prop-2-enoxy-3H-1,4-benzodiazepin-2-amine

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C18H15Cl2N3O/c1-2-9-24-23-17-11-21-18(13-5-3-4-6-15(13)20)14-10-12(19)7-8-16(14)22-17/h2-8,10H,1,9,11H2,(H,22,23)

InChI Key

DTMPGSXFUXZBDK-UHFFFAOYSA-N

SMILES

C=CCONC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl

solubility

Soluble in DMSO

Synonyms

U 31,920, U 31920, U-31,920, U-31920, uldazepam

Canonical SMILES

C=CCONC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl

The exact mass of the compound Uldazepam is 359.0592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uldazepam is a benzodiazepine derivative known for its sedative and anxiolytic properties. It is chemically classified as 2-[(allyloxy)amino]-7-chloro-5-(o-chlorophenyl)-1,3-benzodiazepine. This compound exhibits effects similar to other benzodiazepines, making it a candidate for various therapeutic applications, particularly in the management of anxiety and related disorders .

Typical of benzodiazepines, including:

  • Nucleophilic Substitution: The allyloxy group can be replaced by nucleophiles, leading to the formation of various analogs.
  • Hydrolysis: In the presence of water, Uldazepam may hydrolyze to form its corresponding carboxylic acid derivatives.
  • Oxidation: The compound can be oxidized at specific sites, potentially altering its pharmacological properties.

These reactions contribute to its metabolic pathways and the formation of active metabolites that may enhance or modify its therapeutic effects.

Uldazepam exhibits significant anxiolytic and sedative effects, similar to other compounds in the benzodiazepine class. Its mechanism of action primarily involves the modulation of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This leads to a reduction in neuronal excitability, contributing to its calming effects .

In addition to its anxiolytic properties, Uldazepam may also possess muscle relaxant and anticonvulsant activities, making it versatile in treating various conditions associated with anxiety and stress.

The synthesis of Uldazepam typically involves several key steps:

  • Starting Material: The synthesis often begins with Nordiclazepam as a precursor.
  • Thionamide Reaction: The introduction of the allyloxy group is achieved through a thionamide reaction, where appropriate reagents are employed to facilitate this substitution.
  • Chlorination: Chlorination at the 7-position is crucial for forming the characteristic structure of Uldazepam.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity for pharmaceutical applications.

This multi-step synthesis highlights the complexity involved in producing Uldazepam and underscores its unique chemical structure .

Uldazepam's primary applications include:

  • Anxiety Disorders: Used for managing generalized anxiety disorder and panic disorders due to its anxiolytic effects.
  • Sedation: Employed in preoperative settings to induce sedation and relieve anxiety.
  • Muscle Relaxation: Utilized in cases requiring muscle relaxation due to its neuromuscular effects.

Research continues into further therapeutic uses, particularly in combination therapies for enhanced efficacy .

Studies on Uldazepam's interactions indicate that it may exhibit significant pharmacokinetic interactions with other drugs metabolized by cytochrome P450 enzymes. Specifically, it has been shown to affect the metabolism of other benzodiazepines and certain antidepressants, necessitating careful monitoring when co-administered with these medications .

Furthermore, interaction studies have suggested that Uldazepam may enhance the sedative effects of alcohol and other central nervous system depressants, which raises concerns regarding concurrent use .

Uldazepam shares similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
DiazepamClassic benzodiazepine structureWidely used; shorter half-life
Lorazepam7-chloro substitution; potent anxiolyticHigher potency than diazepam
Clonazepam2-amino substitution; longer half-lifeAnticonvulsant properties
DelorazepamChlorinated derivative; long elimination half-lifeSimilar pharmacokinetics but different metabolites
Alprazolam1-methyl substitution; rapid onsetShorter duration; higher abuse potential

Uldazepam's unique combination of an allyloxy group and specific chlorine substitutions sets it apart from these compounds, potentially offering distinct pharmacokinetic profiles and therapeutic benefits .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

359.0592175 g/mol

Monoisotopic Mass

359.0592175 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VAE9C0350C

Other CAS

28546-58-9

Wikipedia

Uldazepam

Dates

Last modified: 02-18-2024
1: Oelschläger H, Ellaithy MM. Analyses of drugs by polarographic methods, XXVII. The polarographic behaviour of uldazepam. Arch Pharm (Weinheim). 1987 Jan;320(1):80-7. Erratum in: Arch Pharm (Weinheim) 1987 Apr;320(4):384. PubMed PMID: 2882739.
2: Oelschläger H, Ellaithy MM, Volke J. [Mechanism of the polarographic reduction of the tranquilizer uldazepam]. Arch Pharm (Weinheim). 1988 Feb;321(2):69-72. German. PubMed PMID: 3369929.

Explore Compound Types